molecular formula C11H15ClN2O B8389336 N-(3-amino-3-(4-chlorophenyl)propyl)acetamide

N-(3-amino-3-(4-chlorophenyl)propyl)acetamide

Cat. No.: B8389336
M. Wt: 226.70 g/mol
InChI Key: HTFVBWJLMNZNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-3-(4-chlorophenyl)propyl)acetamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-[3-amino-3-(4-chlorophenyl)propyl]acetamide

InChI

InChI=1S/C11H15ClN2O/c1-8(15)14-7-6-11(13)9-2-4-10(12)5-3-9/h2-5,11H,6-7,13H2,1H3,(H,14,15)

InChI Key

HTFVBWJLMNZNRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3-acetamido-1-(4-chlorophenyl)propylcarbamate (Intermediate 26) (142 mg, 0.43 mmol) was added to TFA (2 mL) at 20° C. The resulting solution was stirred at 20° C. for 40 minutes. The reaction mixture was evaporated and purified by ion exchange chromatography using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford N-(3-amino-3-(4-chlorophenyl)propyl)acetamide (39.0 mg, 39.6%) as a colourless gum. m/z (ESI+) (M+H)+=227; HPLC tR=1.32 min.
Name
tert-Butyl 3-acetamido-1-(4-chlorophenyl)propylcarbamate
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

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